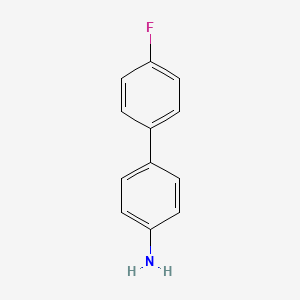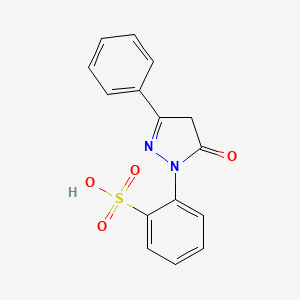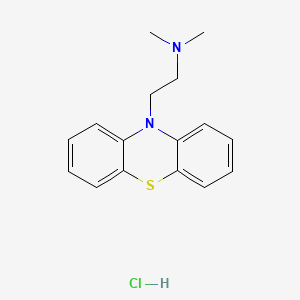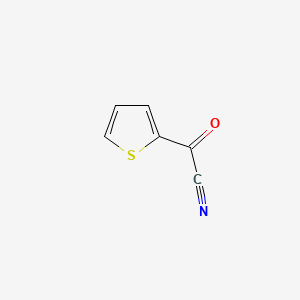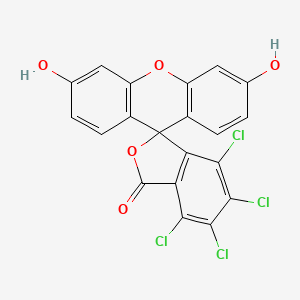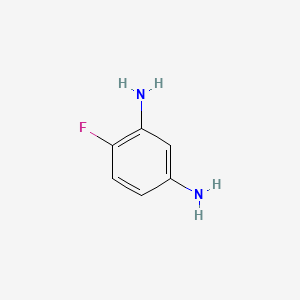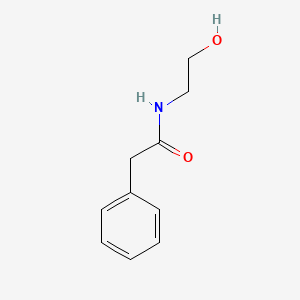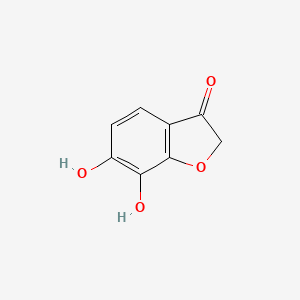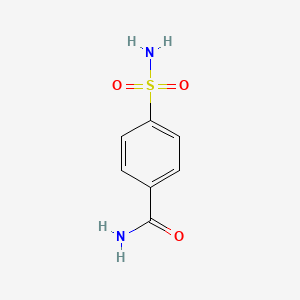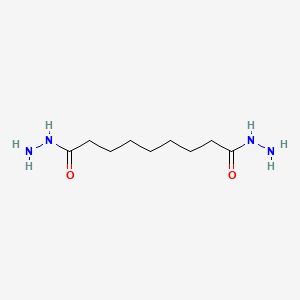
Dihydrazide azélaïque
Vue d'ensemble
Description
Nonanedihydrazide is a useful research compound. Its molecular formula is C9H20N4O2 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound Nonanedihydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nonanedihydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanedihydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la corrosion de l'acier doux
Le dihydrazide azélaïque a été identifié comme un inhibiteur de corrosion efficace pour l'acier doux, en particulier dans les milieux acides. Des études utilisant la théorie de la fonctionnelle de la densité (DFT), la méthode de Monte Carlo et les simulations de dynamique moléculaire ont montré qu'il pouvait former une couche protectrice sur la surface du fer, empêchant ainsi la corrosion . L'adsorption du composé sur la surface du métal est soutenue par des énergies de liaison importantes et des interactions de transfert de charge, qui contribuent à son effet inhibiteur .
Études de simulation de dynamique moléculaire et de Monte Carlo
L'interaction du this compound avec les surfaces de fer a été modélisée pour comprendre son mécanisme d'inhibition de la corrosion. Ces études fournissent des informations sur la réactivité moléculaire et le potentiel du this compound à former des complexes stables avec les surfaces métalliques, ce qui est crucial pour le développement de nouveaux inhibiteurs de corrosion .
Synthèse de nouveaux composés
Le nonanedihydrazide est utilisé dans la synthèse de divers nouveaux composés, notamment des hétérocycles, des peptides et des polymères. Sa nature réactive lui permet d'être un bloc de construction pour des molécules complexes, qui peuvent avoir des applications dans différents domaines de la chimie et de la science des matériaux.
Applications pharmaceutiques
Dans l'industrie pharmaceutique, le nonanedihydrazide est utilisé dans la synthèse d'antibiotiques et d'anticancéreux. Sa capacité à réagir avec d'autres composés pour former des produits stables le rend précieux pour le développement de nouveaux médicaments.
Développement d'inhibiteurs de corrosion écologiques
Le nonanedihydrazide est considéré comme un inhibiteur de corrosion écologique en raison de ses propriétés respectueuses de l'environnement. Il offre une alternative aux inhibiteurs de corrosion traditionnels, qui peuvent être toxiques et nocifs pour l'environnement .
Comprendre les mécanismes d'inhibition de la corrosion
Des calculs théoriques, y compris la DFT, ont été effectués pour comprendre pleinement le mécanisme d'inhibition du nonanedihydrazide. Ces études aident à établir une relation entre la structure moléculaire de l'inhibiteur et ses performances, fournissant une base pour la conception d'inhibiteurs de corrosion plus efficaces .
Mécanisme D'action
Target of Action
Azelaic dihydrazide, also known as Nonanedihydrazide, primarily targets iron surfaces . It acts as a corrosion inhibitor, forming a protective layer on the iron surface to prevent corrosion . In addition, it has been suggested that Azelaic dihydrazide may have potential interactions with the SARS-CoV-2 Spike Protein .
Mode of Action
The compound interacts with its targets through a process known as adsorption . Density Functional Theory (DFT) calculations, Monte Carlo (MC), and Molecular Dynamics (MD) simulations have been used to model this interaction . The presence of significant binding between the inhibitor and the iron metal is supported by the analysis of the resultant complex .
Biochemical Pathways
It is known that the compound can inhibit the movement of corrosive particles, thus protecting the metallic substrate against a corrosive electrolyte . This suggests that Azelaic dihydrazide may affect pathways related to corrosion processes.
Pharmacokinetics
It is known that azelaic acid, a related compound, is well-tolerated in humans and can be administered topically, orally, and systemically . Approximately 60% of Azelaic acid is eliminated in the urine within 12 hours, and part of it is metabolized by β-oxidation in the mitochondria .
Result of Action
The primary result of Azelaic dihydrazide’s action is the inhibition of corrosion on iron surfaces . It forms a protective layer on the iron surface, preventing the interaction of the iron with corrosive agents . This results in the preservation of the iron surface and an extension of its lifespan.
Action Environment
The action of Azelaic dihydrazide is influenced by environmental factors such as temperature . Studies have shown that the compound has an excellent ability to slow down the movement of corrosive particles at low temperatures, thus enhancing its ability to inhibit corrosion .
Analyse Biochimique
Biochemical Properties
Nonanedihydrazide plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various electrophiles, such as aldehydes and ketones, to form stable hydrazone derivatives. These interactions are crucial in the synthesis of heterocycles, peptides, and polymers. Nonanedihydrazide also interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of new compounds. The compound’s ability to form stable bonds with electrophiles makes it a valuable reagent in biochemical research and pharmaceutical synthesis.
Cellular Effects
Nonanedihydrazide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. For example, nonanedihydrazide’s interaction with aldehydes and ketones can lead to the formation of hydrazone derivatives, which may alter cellular functions. Additionally, nonanedihydrazide has been studied for its potential effects on mitochondrial function and reactive oxygen species (ROS) generation, which can impact cell viability and apoptosis .
Molecular Mechanism
At the molecular level, nonanedihydrazide exerts its effects through nucleophilic addition-elimination mechanisms. The hydrazide group in nonanedihydrazide acts as a nucleophile, attacking electrophilic carbonyl groups in aldehydes and ketones to form hydrazone derivatives. This reaction is believed to proceed through a nucleophilic addition followed by the elimination of water. Nonanedihydrazide’s ability to form stable hydrazone derivatives is essential for its role in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nonanedihydrazide can change over time due to its stability and degradation properties. Nonanedihydrazide is generally stable under standard laboratory conditions, but its reactivity may decrease over time if exposed to moisture or high temperatures . Long-term studies have shown that nonanedihydrazide can maintain its reactivity for extended periods, making it a reliable reagent for biochemical experiments . It is essential to store nonanedihydrazide in a dry, cool environment to prevent degradation and ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of nonanedihydrazide in animal models vary with different dosages. At low doses, nonanedihydrazide has been shown to be non-toxic and safe for use in laboratory experiments . At higher doses, nonanedihydrazide may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the appropriate dosage for each specific application to avoid adverse effects and ensure the safety of the animal models .
Metabolic Pathways
Nonanedihydrazide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can participate in the synthesis of complex organic molecules by forming stable hydrazone derivatives with aldehydes and ketones. These reactions are catalyzed by specific enzymes that facilitate the nucleophilic addition-elimination mechanism. Nonanedihydrazide’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical processes within the cell .
Transport and Distribution
Within cells and tissues, nonanedihydrazide is transported and distributed through interactions with transporters and binding proteins . These interactions help localize nonanedihydrazide to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution within the cell can influence its reactivity and interactions with other biomolecules, affecting its overall function .
Subcellular Localization
Nonanedihydrazide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, nonanedihydrazide may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Understanding the subcellular localization of nonanedihydrazide is essential for elucidating its biochemical functions and potential therapeutic applications .
Propriétés
IUPAC Name |
nonanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884029 | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-95-9 | |
| Record name | Azelaic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelaic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nonanedihdrazide interact with the mild steel surface to inhibit corrosion in hydrochloric acid?
A1: While the abstract provided doesn't delve into the specific interaction mechanism, the research likely investigates how Nonanedihdrazide, a nonanedioic acid derivative, adsorbs onto the mild steel surface. [] This adsorption creates a protective layer that hinders the corrosive hydrochloric acid from reaching the metal, thus inhibiting the corrosion process. The study likely explores the nature of this adsorption (physisorption or chemisorption) and its effectiveness under various conditions.
Q2: What theoretical methods were employed to complement the experimental findings on Nonanedihdrazide's corrosion inhibition properties?
A2: Although the abstract doesn't specify the exact theoretical methods used, the research likely employs computational chemistry techniques. [] These might include molecular dynamics simulations to understand the interaction between Nonanedihdrazide and the metal surface at a molecular level, or density functional theory (DFT) calculations to investigate the electronic properties of Nonanedihdrazide and its influence on the adsorption process. These theoretical studies help in understanding the experimental observations and in designing more effective corrosion inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


